molecular formula C19H16N2O3S B8042403 N-(2-aminophenyl)sulfonyl-N-phenylbenzamide

N-(2-aminophenyl)sulfonyl-N-phenylbenzamide

Cat. No.: B8042403
M. Wt: 352.4 g/mol
InChI Key: XALDOKXNHOAPFQ-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)sulfonyl-N-phenylbenzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications This compound is known for its unique structure, which includes an aminophenyl group, a sulfonyl group, and a benzamide group

Properties

IUPAC Name

N-(2-aminophenyl)sulfonyl-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c20-17-13-7-8-14-18(17)25(23,24)21(16-11-5-2-6-12-16)19(22)15-9-3-1-4-10-15/h1-14H,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALDOKXNHOAPFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing N-(2-aminophenyl)sulfonyl-N-phenylbenzamide involves the use of phenyl isocyanate. The synthesis typically follows a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation. This method is noted for its atom-economy, practicality, and the one-pot two-step reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminophenyl)sulfonyl-N-phenylbenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(2-aminophenyl)sulfonyl-N-phenylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(2-aminophenyl)sulfonyl-N-phenylbenzamide exerts its effects involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. By inhibiting HDACs, this compound can increase acetylation levels, resulting in a more relaxed chromatin structure and enhanced gene expression . This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell proliferation.

Comparison with Similar Compounds

N-(2-aminophenyl)sulfonyl-N-phenylbenzamide can be compared with other HDAC inhibitors, such as:

    Vorinostat (SAHA): A well-known HDAC inhibitor used in cancer therapy.

    Romidepsin: Another HDAC inhibitor with a different chemical structure but similar therapeutic applications.

    Belinostat: An HDAC inhibitor used for the treatment of peripheral T-cell lymphoma.

The uniqueness of this compound lies in its specific structure, which allows for distinct interactions with HDACs and potentially different therapeutic profiles .

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